1-[3-(Phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is a complex organic compound that features both imidazolidine and pyridine moieties. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a benzenesulfonyl group attached to an imidazolidine ring, which is further connected to a pyridine ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The imidazolidine intermediate can be sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzenesulfonyl group could interact with amino acid residues in the active site of an enzyme, while the pyridine moiety might enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHANONE: Similar structure but with a benzimidazole ring instead of a pyridine ring.
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-IMIDAZOL-2-YLSULFANYL)ETHANONE: Contains an imidazole ring instead of a pyridine ring.
Uniqueness
The presence of both the benzenesulfonyl and pyridine moieties in 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE provides unique chemical properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C16H17N3O3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H17N3O3S2/c20-16(12-23-15-8-4-5-9-17-15)18-10-11-19(13-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
NLIAETDSSMFGED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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